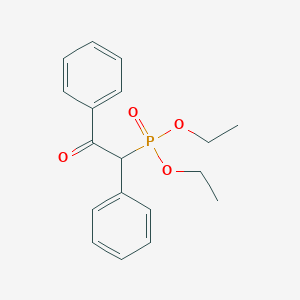

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester is a chemical compound with the molecular formula C18H21O4P and a molecular weight of 332.33 g/mol . It is also known by the synonym α-(Diethoxyphosphinyl)-α-Phenylacetophenone . This compound is characterized by the presence of a phosphonic acid ester group and a diphenylethyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate ketone under specific conditions. One method involves the treatment of alkynes with diethyl phosphite and t-butyl hydroperoxide in the presence of [Cu(MeCN)4]BF4 under microwave irradiation, which produces the oxyphosphorylation of the triple bond, giving rise to the corresponding β-ketophosphonates in moderate-to-good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of β-ketophosphonates and other phosphonic acid derivatives.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The phosphonic acid ester group is known to form stable complexes with metal ions, which can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

- Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dimethyl ester

- Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diisopropyl ester

- Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester is unique due to its specific ester groups and the presence of a diphenylethyl ketone moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Phosphonic acid, specifically (2-oxo-1,2-diphenylethyl)-, diethyl ester , also known as NO-1886, is a compound of significant interest due to its biological activity. This compound has been studied for its potential therapeutic applications, particularly in lipid metabolism and as an inhibitor of various enzymatic processes. This article provides a comprehensive overview of the biological activity of this phosphonic acid, including its mechanisms of action, metabolic pathways, and potential clinical implications.

Lipoprotein Lipase Activity

One of the most notable biological activities of phosphonic acid diethyl ester is its ability to promote lipoprotein lipase (LPL) activity. LPL plays a crucial role in lipid metabolism by hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol. Increased LPL activity leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. A study demonstrated that NO-1886 significantly enhances LPL activity, which may contribute to improved lipid profiles in patients with dyslipidemia .

Metabolic Pathways

The metabolism of NO-1886 involves several key enzymatic processes. The primary metabolic pathway is the cleavage of the diethyl ester to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This metabolic conversion is critical for the compound's bioactivity and efficacy. Eadie-Hofstee plots from liver microsomes indicate a biphasic curve, suggesting the presence of both low- and high-affinity components in the metabolism of this compound .

Inhibition of Enzymatic Processes

Phosphonic acids demonstrate structural similarities to phosphate esters, allowing them to act as competitive inhibitors for various enzymes. For instance, some phosphonates have been found to inhibit enzymes involved in critical metabolic pathways, such as those related to protein phosphorylation and proteolysis. The unique carbon-phosphorus (C-P) bond structure grants these compounds stability and resistance to hydrolysis, making them effective inhibitors .

Clinical Applications

- Dyslipidemia Management : In clinical trials, NO-1886 showed promise in managing dyslipidemia by improving lipid profiles through enhanced LPL activity. Patients treated with this compound exhibited significant reductions in triglyceride levels and increases in HDL cholesterol .

- Potential Antimicrobial Activity : Some studies have explored the antimicrobial properties of phosphonic acids. The structural characteristics that allow for enzyme inhibition may also contribute to their effectiveness against certain bacterial strains, although more research is needed to establish clinical relevance .

Research Findings

Recent investigations into the biosynthesis of phosphonic acids have revealed their potential as bioactive compounds with applications in medicine and agriculture. The ability of these compounds to mimic phosphate esters allows them to interact with various biological targets, leading to diverse pharmacological effects .

Data Table: Summary of Biological Activities

Properties

CAS No. |

64196-48-1 |

|---|---|

Molecular Formula |

C18H21O4P |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,2-diphenylethanone |

InChI |

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |

InChI Key |

TUGHYXDLNGIWSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.